

# A Technical Guide to the Spectroscopic Data of (Z)-3-hexenyl cinnamate

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## Compound of Interest

Compound Name: (Z)-3-hexenyl cinnamate

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This technical guide provides a comprehensive overview of the spectroscopic data for **(Z)-3-hexenyl cinnamate** (CAS No. 68133-75-5), a significant compound in the fragrance and flavor industries. This document details its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics, offering valuable data for identification, characterization, and quality control.

## Molecular Structure and Properties

- IUPAC Name: (3Z)-3-Hexen-1-yl 3-phenylprop-2-enoate[1]
- Synonyms: cis-3-Hexenyl cinnamate, Cinnamic Acid cis-3-Hexen-1-yl Ester[2][3]
- Molecular Formula: C<sub>15</sub>H<sub>18</sub>O<sub>2</sub>[1][4]
- Molecular Weight: 230.30 g/mol [1][4]

## Spectroscopic Data

The following sections present the key spectroscopic data for **(Z)-3-hexenyl cinnamate**, organized for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide detailed information about the hydrogen and carbon framework of **(Z)-3-hexenyl cinnamate**.

#### $^1\text{H}$ NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.70 - 7.20	m	5H	Ar-H
7.65	d	1H	Ph-CH=H
6.40	d	1H	Ph-H=CH-COO
5.60 - 5.30	m	2H	-CH <sub>2</sub> -HC=CH-CH <sub>2</sub> -
4.20	t	2H	-COO-CH <sub>2</sub> -
2.45	q	2H	=CH-CH <sub>2</sub> -CH <sub>2</sub> -
2.10	p	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
0.95	t	3H	-CH <sub>2</sub> -CH <sub>3</sub>

Note: This is representative data; actual values may vary slightly based on solvent and instrument frequency.

#### $^{13}\text{C}$ NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
166.9	C=O (Ester)
144.7	Ph-CH=CH
134.6	Ar-C (Quaternary)
134.5	-CH <sub>2</sub> -CH=CH-CH <sub>2</sub> -
130.2	Ar-CH (para)
128.9	Ar-CH (ortho/meta)
128.1	Ar-CH (ortho/meta)
123.8	-CH <sub>2</sub> -CH=CH-CH <sub>2</sub> -
118.2	Ph-CH=CH
64.2	-COO-CH <sub>2</sub> -
26.7	=CH-CH <sub>2</sub> -CH <sub>2</sub> -
20.7	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
14.2	-CH <sub>2</sub> -CH <sub>3</sub>

Note: This data is based on available information and may not represent a complete peak list.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and elemental composition. While a specific mass spectrum was not publicly available, a GC-MS analysis is mentioned in the PubChem database from a Wiley library.<sup>[4]</sup>

Expected Fragmentation Pattern:

- Molecular Ion (M<sup>+</sup>): m/z = 230
- Key Fragments:

- $m/z = 147$  (Cinnamate fragment)
- $m/z = 131$  (Cinnamoyl cation)
- $m/z = 103$  (Phenylacetylene cation)
- $m/z = 83$  ((Z)-3-hexenyl cation)
- $m/z = 77$  (Phenyl cation)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Characteristic IR Absorption Bands:

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group
~3060 - 3030	C-H stretch (Aromatic and Vinyl)
~2960 - 2850	C-H stretch (Aliphatic)
~1715	C=O stretch ( $\alpha,\beta$ -Unsaturated Ester)
~1635	C=C stretch (Alkene)
~1495, 1450	C=C stretch (Aromatic ring)
~1250 - 1160	C-O stretch (Ester)
~980	C-H bend (trans-alkene)
~765, 690	C-H bend (Monosubstituted benzene)

## Experimental Protocols

Detailed experimental protocols are crucial for reproducing spectroscopic data. The following are generalized procedures for obtaining the data presented.

## NMR Spectroscopy

- **Sample Preparation:** A sample of **(Z)-3-hexenyl cinnamate** (typically 5-20 mg for  $^1\text{H}$  NMR, 20-50 mg for  $^{13}\text{C}$  NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry 5 mm NMR tube.
- **Instrumentation:** Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
- **Data Acquisition:**
  - $^1\text{H}$  NMR: A standard pulse sequence is used to acquire the proton spectrum. Chemical shifts are referenced to the residual solvent peak (e.g.,  $\text{CHCl}_3$  at 7.26 ppm).
  - $^{13}\text{C}$  NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. Chemical shifts are referenced to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

## Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of **(Z)-3-hexenyl cinnamate** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer is used. The GC is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
- **GC Conditions:**
  - **Injector Temperature:** Typically set around 250 °C.
  - **Oven Temperature Program:** A temperature gradient is used to separate the components of the sample (e.g., starting at 60 °C and ramping up to 280 °C).
  - **Carrier Gas:** Helium is commonly used as the carrier gas.
- **MS Conditions:**
  - **Ionization Mode:** Electron Ionization (EI) at 70 eV is standard.

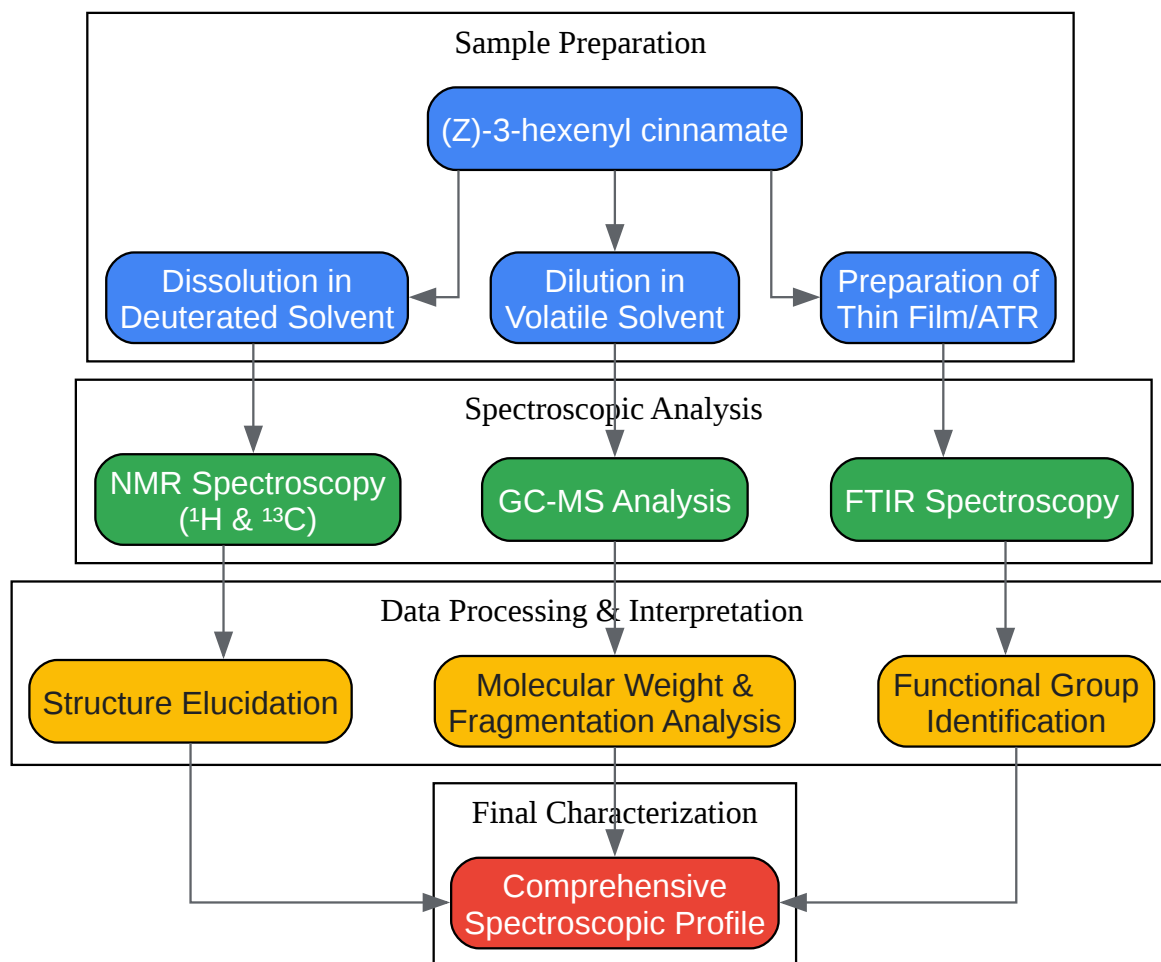
- Mass Range: Scanned over a range of  $m/z$  values (e.g., 40-400 amu).
- Data Analysis: The resulting mass spectra of the chromatographic peaks are compared with spectral libraries (e.g., NIST, Wiley) for compound identification.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For a liquid sample like **(Z)-3-hexenyl cinnamate**, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.
- Instrumentation: An FTIR spectrometer is used to record the spectrum.
- Data Acquisition: A background spectrum (of the clean salt plates or ATR crystal) is first recorded. Then, the sample spectrum is acquired. The instrument typically scans the mid-IR range (4000-400  $\text{cm}^{-1}$ ).
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## Workflow and Data Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **(Z)-3-hexenyl cinnamate**.



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Caption: Experimental workflow for the spectroscopic characterization of **(Z)-3-hexenyl cinnamate**.

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